molecular formula C10H10N2O3 B12893341 2-(Aminomethyl)benzo[d]oxazole-6-acetic acid

2-(Aminomethyl)benzo[d]oxazole-6-acetic acid

Cat. No.: B12893341
M. Wt: 206.20 g/mol
InChI Key: LGVBLELXFISFSO-UHFFFAOYSA-N
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Description

2-(Aminomethyl)benzo[d]oxazole-6-acetic acid is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize 2-(Aminomethyl)benzo[d]oxazole-6-acetic acid involves the reaction of 2-aminophenol with chloroacetic acid in the presence of a base. This reaction forms the benzoxazole ring, which is then further functionalized to introduce the aminomethyl and acetic acid groups .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves the use of electrochemical methods. For example, an electrochemical method using acetic acid as an electrolyte has been developed to prepare 2-aminobenzoxazole derivatives. This method is cleaner, does not require a metal catalyst, and has high atom economy .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)benzo[d]oxazole-6-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include tert-butyl hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

2-(Aminomethyl)benzo[d]oxazole-6-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-6-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoxazole: A closely related compound with similar biological activities.

    Benzoxazole: The parent compound of the benzoxazole family.

    2-(Chloromethyl)benzo[d]oxazole: Another derivative with different functional groups.

Uniqueness

2-(Aminomethyl)benzo[d]oxazole-6-acetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its aminomethyl and acetic acid groups make it versatile for various applications in research and industry .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-[2-(aminomethyl)-1,3-benzoxazol-6-yl]acetic acid

InChI

InChI=1S/C10H10N2O3/c11-5-9-12-7-2-1-6(4-10(13)14)3-8(7)15-9/h1-3H,4-5,11H2,(H,13,14)

InChI Key

LGVBLELXFISFSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)OC(=N2)CN

Origin of Product

United States

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